molecular formula C18H22N2O2 B15205600 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide

2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide

Cat. No.: B15205600
M. Wt: 298.4 g/mol
InChI Key: HGODCUPOHVUTGL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is an organic compound that belongs to the class of amides. This compound features a propionamide backbone with substituted phenyl groups, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 2-(3,4-dimethylphenylamino)-N-(4-methoxyphenyl)propylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethyl-phenylamino)-N-(4-hydroxy-phenyl)-propionamide
  • 2-(3,4-Dimethyl-phenylamino)-N-(4-chloro-phenyl)-propionamide
  • 2-(3,4-Dimethyl-phenylamino)-N-(4-nitro-phenyl)-propionamide

Uniqueness

2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility, while the dimethyl groups can affect its steric properties and stability.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H22N2O2/c1-12-5-6-16(11-13(12)2)19-14(3)18(21)20-15-7-9-17(22-4)10-8-15/h5-11,14,19H,1-4H3,(H,20,21)

InChI Key

HGODCUPOHVUTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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